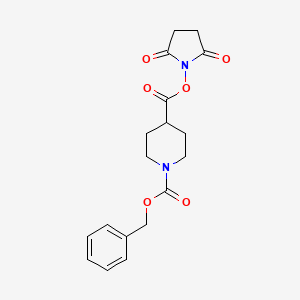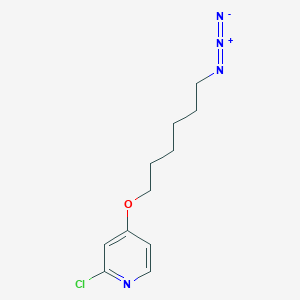
4-(6-Azidohexyloxy)-2-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Azidohexyloxy)-2-chloropyridine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 2-position and an azidohexyloxy group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Azidohexyloxy)-2-chloropyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine.
Alkylation: The 2-chloropyridine undergoes alkylation with 6-bromohexanol to introduce the hexyloxy group at the 4-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(6-Azidohexyloxy)-2-chloropyridine can undergo various chemical reactions, including:
Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC Reactions: Typically involve copper(I) catalysts, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI), and an alkyne substrate.
Substitution Reactions: Common nucleophiles include amines, thiols, and alkoxides, often requiring a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Major Products
1,2,3-Triazoles: Formed from CuAAC reactions with alkynes.
Substituted Pyridines: Resulting from nucleophilic substitution at the 2-position.
科学研究应用
4-(6-Azidohexyloxy)-2-chloropyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to introduce azide functionality, which can be further modified through click chemistry.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals, particularly those that require azide or triazole moieties for biological activity.
作用机制
The mechanism of action of 4-(6-Azidohexyloxy)-2-chloropyridine depends on the specific reactions it undergoes. For example:
CuAAC Reactions: The azide group reacts with an alkyne in the presence of a copper(I) catalyst to form a 1,2,3-triazole ring.
Substitution Reactions: The chlorine atom at the 2-position can be displaced by nucleophiles through an S_NAr (nucleophilic aromatic substitution) mechanism.
相似化合物的比较
Similar Compounds
4-(6-Azidohexyloxy)carbonyl-4′-(6′-azidohexyloxy)azobenzene: Similar in having azidohexyloxy groups, but differs in the core structure being azobenzene instead of pyridine.
4,4′-Bis((6-(propargyloxy)hexyl)oxy)biphenyl: Contains similar hexyloxy groups but with a biphenyl core and propargyloxy groups instead of azido.
Uniqueness
4-(6-Azidohexyloxy)-2-chloropyridine is unique due to its combination of a pyridine ring, a chlorine atom, and an azidohexyloxy group. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for synthetic and research applications.
属性
IUPAC Name |
4-(6-azidohexoxy)-2-chloropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c12-11-9-10(5-7-14-11)17-8-4-2-1-3-6-15-16-13/h5,7,9H,1-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLJFBLFCDOSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCCCCCCN=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
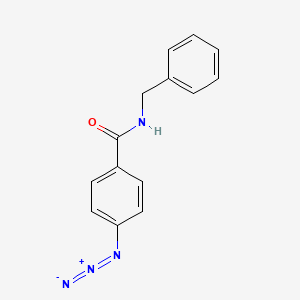
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate](/img/structure/B8122251.png)
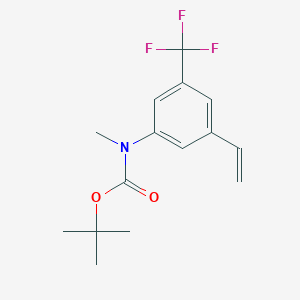
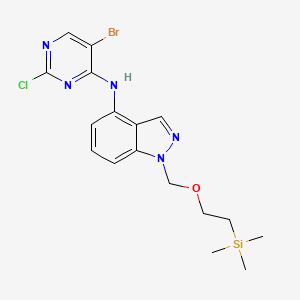

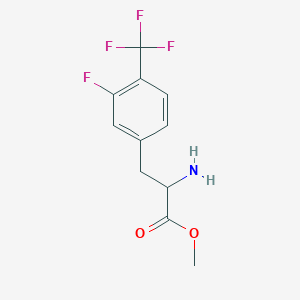
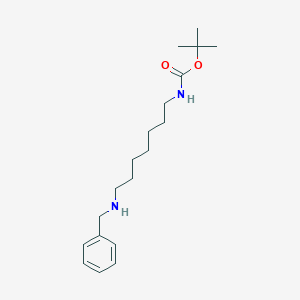
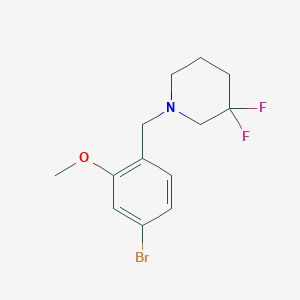
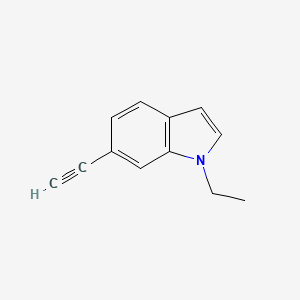
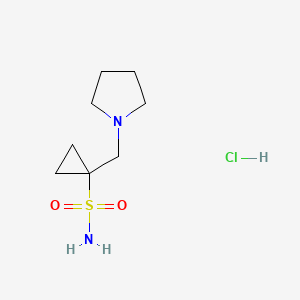
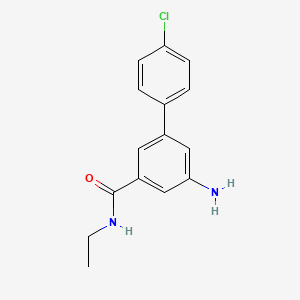

![tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate](/img/structure/B8122343.png)
